tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate
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Overview
Description
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in pharmaceutical research and organic synthesis. This compound is characterized by its piperazine ring, which is substituted with tert-butyl, dimethyl, and oxo groups, making it a versatile intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate reagents to introduce the dimethyl and oxo groups. One common method includes the use of tert-butyl chloroformate and dimethylamine under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form different derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive agents targeting specific molecular pathways.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate: An enantiomer with different stereochemistry.
tert-Butyl (2S,6S)-2,6-dimethyl-4-oxo-piperazine-1-carboxylate: A derivative with an additional oxo group.
Uniqueness
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential as a pharmaceutical intermediate make it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl (2S,6S)-2,6-dimethyl-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMEULIRBZIBH-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)[C@@H](N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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